Methyl (Z)-2-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate
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Overview
Description
WAY-272324 is a chemical compound known for its role as a Phosphoinositide 3-Kinase gamma inhibitor . This enzyme is part of the Phosphoinositide 3-Kinase family, which is involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The inhibition of Phosphoinositide 3-Kinase gamma has significant implications in the treatment of various diseases, including cancer and inflammatory conditions.
Preparation Methods
The synthetic routes and reaction conditions for WAY-272324 are not widely documented in public sources. it is typically synthesized in a laboratory setting under controlled conditions. The compound is often prepared using organic synthesis techniques, which involve the construction of complex chemical compounds from simpler ones. The specific reagents and catalysts used in the synthesis of WAY-272324 are proprietary information held by the manufacturers .
Chemical Reactions Analysis
WAY-272324 primarily undergoes reactions typical of organic compounds, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-272324 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of Phosphoinositide 3-Kinase gamma in various biochemical pathways.
Biology: It helps in understanding the signaling pathways involved in cell growth, proliferation, and survival.
Medicine: WAY-272324 is being investigated for its potential therapeutic applications in treating cancer and inflammatory diseases by inhibiting Phosphoinositide 3-Kinase gamma.
Mechanism of Action
WAY-272324 exerts its effects by inhibiting the activity of Phosphoinositide 3-Kinase gamma. This enzyme is involved in the production of phosphatidylinositol (3,4,5)-trisphosphate, a lipid second messenger that activates downstream signaling pathways. By inhibiting Phosphoinositide 3-Kinase gamma, WAY-272324 disrupts these signaling pathways, leading to reduced cell growth, proliferation, and survival. This mechanism is particularly relevant in the context of cancer and inflammatory diseases, where these processes are often dysregulated .
Comparison with Similar Compounds
WAY-272324 is unique in its specific inhibition of Phosphoinositide 3-Kinase gamma. Similar compounds include other inhibitors of the Phosphoinositide 3-Kinase family, such as:
LY294002: A broad-spectrum inhibitor of Phosphoinositide 3-Kinase.
Wortmannin: Another broad-spectrum inhibitor of Phosphoinositide 3-Kinase.
Idelalisib: A selective inhibitor of Phosphoinositide 3-Kinase delta.
Compared to these compounds, WAY-272324 offers more selective inhibition of Phosphoinositide 3-Kinase gamma, making it a valuable tool for studying the specific role of this enzyme in various biological processes .
Biological Activity
Antidiabetic Activity
The compound has demonstrated significant antidiabetic properties in in vitro studies. Thiazolidinedione derivatives are known for their ability to improve insulin sensitivity, and this particular compound is no exception . In a study using alloxan-induced diabetic rat models, the compound showed remarkable hypoglycemic activity comparable to standard drugs like rosiglitazone .
Compound | Blood Glucose Reduction (%) |
---|---|
Methyl (Z)-2-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate | 32.5 |
Rosiglitazone (standard) | 35.2 |
Anti-inflammatory Properties
Research has also indicated that this compound possesses anti-inflammatory properties. In a carrageenan-induced paw edema model, the compound showed significant reduction in inflammation . The presence of the furan ring and the benzoate group appears to contribute to its anti-inflammatory activity.
Anticancer Potential
While not as extensively studied as its antidiabetic properties, preliminary research suggests that this compound may have anticancer potential. In vitro studies using human breast adenocarcinoma cells (MCF-7) showed promising results . The compound exhibited cytotoxicity against cancer cells while showing minimal toxicity to normal cells.
Concentration (μM) | MCF-7 Cell Viability (%) |
---|---|
5 | 92.3 |
10 | 78.6 |
25 | 54.2 |
50 | 31.7 |
100 | 18.9 |
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action of this compound. It has been found to interact with key proteins involved in glucose metabolism and cell cycle regulation .
Interaction with PPARγ
The compound shows strong binding affinity to Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism . This interaction is believed to be the primary mechanism behind its antidiabetic activity.
CDK2 Inhibition
Docking studies also revealed that the compound can potentially inhibit Cyclin-Dependent Kinase 2 (CDK2), which is implicated in cell cycle regulation . This interaction may explain its observed anticancer properties.
Pharmacokinetic Properties
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies have provided valuable information about the pharmacokinetic properties of this compound :
- GI Absorption: Low
- Blood-Brain Barrier Permeability: No
- P-glycoprotein Substrate: No
- CYP1A2 Inhibitor: Yes
- CYP2C19 Inhibitor: Yes
- CYP2C9 Inhibitor: Yes
- CYP3A4 Inhibitor: Yes
These properties suggest that while the compound may have limited oral bioavailability, it is unlikely to cause significant drug-drug interactions through P-glycoprotein modulation. However, its inhibition of various CYP enzymes warrants careful consideration in potential drug development.
Properties
Molecular Formula |
C16H11NO5S |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
methyl 2-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C16H11NO5S/c1-21-15(19)11-5-3-2-4-10(11)12-7-6-9(22-12)8-13-14(18)17-16(20)23-13/h2-8H,1H3,(H,17,18,20)/b13-8- |
InChI Key |
ALYHADQNERZJPZ-JYRVWZFOSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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